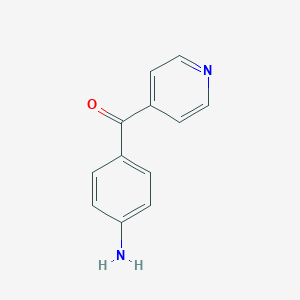

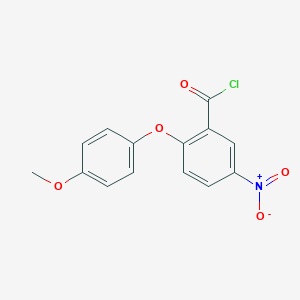

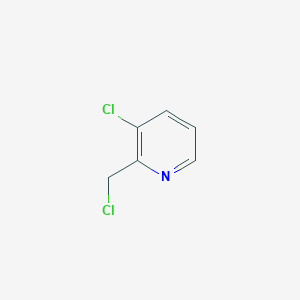

2-氯-3-(2-噻唑基甲酰)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related thiazolylcarbonyl pyridine derivatives involves complex reactions, starting from basic precursors like nicotinamide through processes such as Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, demonstrating the compound's accessibility through multi-step synthetic routes. A notable method showcased the conversion of 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a thiazolyl-pyridine derivative using the Hantzsch and Shioiri methods, highlighting the versatility and complexity of its synthesis process (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, such as various thiazolo[4,5-b]pyridine derivatives, has been elucidated through techniques like X-ray crystallography. These studies reveal the planarity of the molecules and the orientations of different substituents around the pyridine core, providing insights into the electronic and structural characteristics critical for their reactivity and properties (H. Lan, Min Zheng, Ye Wang, 2019).

Chemical Reactions and Properties

Thiazolylcarbonyl pyridines undergo various chemical reactions, including electrophilic substitution and reactions with cycloalkenes and cycloalkadienes, leading to diverse derivatives. These reactions are influenced by the structure of the alkene, the nature of the halogen, and reaction conditions, showcasing the compound's versatility in synthesizing novel organic structures (R. S. Ishigeev et al., 2020).

Physical Properties Analysis

The physical properties of thiazolylcarbonyl pyridines, including their solvate formations and crystal structures, have been detailed through various spectroscopic and crystallographic studies. These analyses provide valuable information on the compound's stability, solubility, and intermolecular interactions, critical for its application in synthesis and material science (N. Sivakumar et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of thiazolylcarbonyl pyridines include studies on their electrochemical behavior, demonstrating high ionization potentials and good electron affinity. Such properties are essential for applications in electronic materials and chemical sensors, indicating the compound's potential beyond its role in synthesis (Chunxia Tan, Ru Feng, Xiaojun Peng, 2007).

科学研究应用

环钯配合物的光物理性质

Mancilha等人(2011年)的研究探讨了4-芳基-2,1,3-苯并噻二唑的环钯化反应,导致产生具有有趣光物理性质的新配合物。这些配合物在室温下在溶液中发出荧光,归因于配体和配合物的发射。这项研究表明了类似结构化合物(如2-氯-3-(2-噻唑基甲酰)吡啶)在光物理应用的新材料开发中的潜力 (Mancilha et al., 2011)。

乙烯聚合中的催化剂

Hurtado等人(2011年)合成了新的双(咪唑基甲酰)吡啶铬(III)配合物,证明它们在乙烯聚合中作为催化剂的有效性。这些配合物的结构特征和催化行为突显了吡啶衍生物在催化中的重要性,暗示了类似化合物(如2-氯-3-(2-噻唑基甲酰)吡啶)在类似催化过程中的潜在用途 (Hurtado et al., 2011)。

吡啶的区域选择性双官能团化

Heinz等人(2021年)报道了对3-氯吡啶的区域选择性3,4-双官能团化,提供了合成各种2,3,4-三取代吡啶的途径。这种方法涉及锂化和格氏试剂处理,展示了氯吡啶对官能团化的反应性,暗示了2-氯-3-(2-噻唑基甲酰)吡啶在生成多样吡啶基结构方面的潜在合成应用 (Heinz等人,2021)。

合成和抗菌活性

Naganagowda和Petsom(2011年)探索了从3-氯-1-苯并噻吩-2-羰基氯化物出发合成新的喹唑啉酮衍生物的合成和抗菌活性。他们的工作强调了氯代吡啶衍生物在开发具有潜在抗菌性能的化合物方面的重要性,指向了2-氯-3-(2-噻唑基甲酰)吡啶在药物化学领域可能的研究方向 (Naganagowda & Petsom, 2011)。

抗菌和抗氧化活性

Flefel等人(2018年)合成了新型吡啶和融合吡啶衍生物,并评估了它们的抗菌和抗氧化活性。这项研究展示了基于吡啶的化合物在制药应用中的潜力,暗示了2-氯-3-(2-噻唑基甲酰)吡啶可能具有类似生物活性的领域 (Flefel et al., 2018)。

属性

IUPAC Name |

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOPOUPHASIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632557 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(2-thiazolylcarbonyl)pyridine | |

CAS RN |

191220-43-6 |

Source

|

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

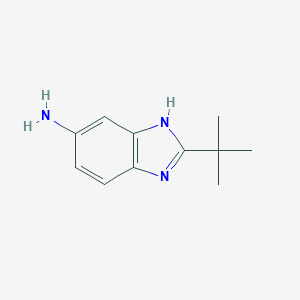

![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)

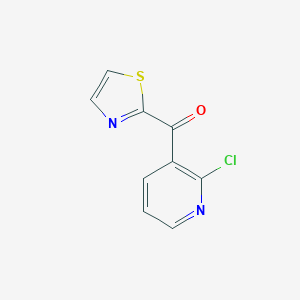

![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)